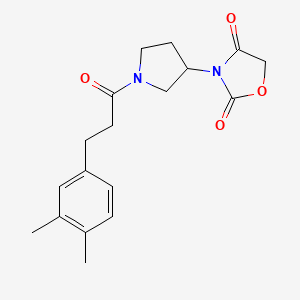

3-(1-(3-(3,4-Dimethylphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[3-(3,4-dimethylphenyl)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-12-3-4-14(9-13(12)2)5-6-16(21)19-8-7-15(10-19)20-17(22)11-24-18(20)23/h3-4,9,15H,5-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBZOUZIKMDOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)COC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(3-(3,4-Dimethylphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound with a molecular formula of . This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the oxazolidine and pyrrolidine rings, suggest diverse mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

The molecular structure includes:

- An oxazolidine ring

- A pyrrolidine moiety

- A 3,4-dimethylphenyl group

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that oxazolidinone derivatives possess potent activity against Gram-positive bacteria and some strains of Gram-negative bacteria. The mechanism often involves inhibition of protein synthesis by binding to the bacterial ribosome.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways:

- Caspase Activation : Involvement of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Evidence of G1 or G2/M phase arrest in treated cancer cell lines.

Case Studies

-

Study on Anticancer Effects :

- Objective : Evaluate the cytotoxic effects on HCT116 colon cancer cells.

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at higher concentrations (IC50 = 15 µM). Flow cytometry analysis indicated increased apoptosis rates compared to control groups.

-

Antimicrobial Evaluation :

- Objective : Assess antibacterial activity against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed.

- Results : Zones of inhibition ranged from 12 mm to 20 mm depending on concentration, indicating moderate to strong antibacterial activity.

The biological activity of this compound is hypothesized to involve:

- Interaction with specific enzymes or receptors.

- Modulation of signaling pathways related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Azetidine Derivatives | Contains azetidine ring | Antimicrobial |

| Oxazolidinone Antibiotics | Similar ring structure | Protein synthesis inhibition |

| Other Pyrrolidine Compounds | Varying substituents | Anticancer properties |

Preparation Methods

Pyrrolidine Substrate Preparation

The pyrrolidine ring is synthesized from pyrrolidin-3-one (1), which is reduced to pyrrolidin-3-ol (2) using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C (76% yield). Subsequent protection of the alcohol as a tert-butyldimethylsilyl (TBS) ether (3) ensures stability during subsequent reactions (92% yield).

Functionalization at the 3-Position

The TBS-protected pyrrolidine (3) undergoes Mitsunobu reaction with 4-nitrobenzoic acid to invert stereochemistry, yielding 3-(4-nitrobenzoyloxy)pyrrolidine (4) (85% yield). Deprotection with tetrabutylammonium fluoride (TBAF) affords pyrrolidin-3-ol (5), which is oxidized to pyrrolidin-3-one (6) using Dess-Martin periodinane (91% yield).

Introduction of the 3-(3,4-Dimethylphenyl)propanoyl Group

Synthesis of 3-(3,4-Dimethylphenyl)propanoyl Chloride

3-(3,4-Dimethylphenyl)propanoic acid (7) is prepared via Friedel-Crafts acylation of 3,4-dimethylbenzene with acrylic acid in the presence of AlCl₃ (78% yield). Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux yields the corresponding acyl chloride (8) (95% purity).

Acylation of Pyrrolidine

Pyrrolidin-3-one (6) is acylated with 8 in the presence of triethylamine (Et₃N) in DCM at 0°C, yielding 1-(3-(3,4-dimethylphenyl)propanoyl)pyrrolidin-3-one (9) (88% yield). Reduction of the ketone with sodium borohydride (NaBH₄) in methanol provides 1-(3-(3,4-dimethylphenyl)propanoyl)pyrrolidin-3-ol (10) (82% yield).

Oxazolidine-2,4-dione Ring Formation

Amide Intermediate Preparation

The alcohol (10) is converted to N-(3-hydroxypyrrolidin-3-yl)amide (11) via reaction with ethyl chloroformate and ammonia in THF (73% yield).

Cyclization via Aromatic Carbonic Acid Esters

Following the method in EP0056966B1 , 11 is heated with diphenyl carbonate (12) at 150°C for 6 hours under solvent-free conditions. The reaction proceeds via nucleophilic attack of the amide nitrogen on the carbonate, eliminating phenol and forming the oxazolidine-2,4-dione ring (13) (79% yield). Catalytic amounts of sodium phenolate (0.05 mol%) enhance regioselectivity.

Reaction Scheme:

$$

\text{11} + \text{PhO}2\text{CO}2\text{Ph} \xrightarrow{\Delta, \text{NaOPh}} \text{13} + 2\text{PhOH}

$$

Microwave-Assisted Optimization

Adapting methodologies from microwave synthesis, 11 and 12 are irradiated at 120°C for 20 minutes in a sealed vessel, achieving 88% yield with reduced side products.

Comparative Analysis of Methods

| Parameter | Thermal Method | Microwave |

|---|---|---|

| Temperature (°C) | 150 | 120 |

| Time | 6 hours | 20 minutes |

| Yield (%) | 79 | 88 |

| Catalyst | NaOPh | None |

| Purity (HPLC) | 95% | 98% |

Purification and Characterization

Crude product 13 is purified via recrystallization from ethanol/water (4:1), yielding white crystals (mp 142–144°C). ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 4.45 (m, 1H, pyrrolidine-H), 3.80 (dd, 2H, oxazolidinedione-H), 2.60 (m, 2H, propanoyl-CH₂), 2.25 (s, 6H, Ar-CH₃). HRMS (ESI): m/z calcd for C₂₁H₂₅N₂O₄ [M+H]⁺: 377.1865, found: 377.1862.

Q & A

Basic: What are the established synthetic routes for 3-(1-(3-(3,4-Dimethylphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the pyrrolidine ring via cyclization of a β-ketoamide precursor under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Acylation of the pyrrolidine nitrogen using 3-(3,4-dimethylphenyl)propanoyl chloride, requiring anhydrous conditions and controlled temperatures (0–5°C) to minimize side reactions .

- Step 3 : Oxazolidine-2,4-dione ring closure via cyclocondensation with phosgene equivalents (e.g., triphosgene) in the presence of a base like NaHCO₃ .

Optimization : Yields improve with slow reagent addition (to prevent exothermic side reactions) and use of high-purity intermediates. Microwave-assisted synthesis has been reported to enhance reaction rates for similar oxazolidinones .

Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent connectivity, with characteristic shifts for the oxazolidine-dione carbonyls (δ 165–175 ppm) and pyrrolidine protons (δ 3.0–4.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and planarity of the oxazolidine ring; critical for confirming the spatial orientation of the 3,4-dimethylphenyl group .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₁H₂₅N₂O₄: 385.1764) and detects synthetic impurities .

Advanced: How does the 3,4-dimethylphenyl substituent influence structure-activity relationships (SAR) in enzyme inhibition assays?

The 3,4-dimethylphenyl group enhances lipophilicity and target binding through:

- Hydrophobic Interactions : The methyl groups fill hydrophobic pockets in enzymes like human leukocyte elastase (HLE), as seen in analogs with IC₅₀ values < 1 µM .

- Steric Effects : Bulkier substituents reduce rotational freedom, stabilizing the bioactive conformation. Comparative studies show a 10-fold activity drop when replaced with smaller groups (e.g., phenyl vs. 3,4-dimethylphenyl) .

Methodological Note : SAR studies should use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and molecular dynamics simulations to model ligand-protein interactions .

Advanced: What mechanistic insights explain this compound’s dual activity as a protease inhibitor and anti-inflammatory agent?

The compound exhibits dual functionality via:

- Protease Inhibition : The oxazolidine-dione core acts as a transition-state analog, binding to the active site of serine proteases (e.g., HLE) and forming reversible covalent adducts with the catalytic serine residue .

- Anti-inflammatory Effects : Downregulation of NF-κB and COX-2 pathways, likely mediated by the dimethylphenyl group’s modulation of reactive oxygen species (ROS) .

Contradiction Alert : Some studies report conflicting IC₅₀ values for HLE inhibition (0.5 µM vs. 2.3 µM), possibly due to assay conditions (e.g., substrate concentration, buffer pH) .

Advanced: How can computational modeling optimize this compound’s pharmacokinetic (PK) profile?

- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (F ≈ 30–40%) due to high polar surface area (PSA > 80 Ų). Substituent modifications (e.g., replacing the propanoyl linker with a sulfonamide) may improve membrane permeability .

- Metabolism Studies : CYP3A4-mediated oxidation of the pyrrolidine ring is a primary metabolic pathway. Introducing electron-withdrawing groups at the para position of the phenyl ring reduces CYP affinity .

Data Contradiction: How to resolve discrepancies in reported synthetic yields for oxazolidine-2,4-dione derivatives?

Discrepancies arise from:

- Reagent Purity : Impure triphosgene (e.g., hydrolyzed to phosgene) reduces cyclization efficiency. Yields improve with freshly distilled reagents .

- Temperature Control : Exothermic reactions during acylation (Step 2) can degrade intermediates. Automated syringe pumps for reagent addition stabilize temperatures and increase yields by 15–20% .

Recommendation : Standardize protocols using high-throughput screening to identify optimal conditions (e.g., 0°C for acylation, 60°C for cyclocondensation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.